molecular formula C7H6FNO3 B1376434 3-amino-2-fluoro-5-hydroxybenzoic acid CAS No. 1025127-39-2

3-amino-2-fluoro-5-hydroxybenzoic acid

Cat. No.: B1376434
CAS No.: 1025127-39-2
M. Wt: 171.13 g/mol
InChI Key: JUBGQPYIKIVBSG-UHFFFAOYSA-N
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Description

3-amino-2-fluoro-5-hydroxybenzoic acid is a useful research compound. Its molecular formula is C7H6FNO3 and its molecular weight is 171.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-amino-2-fluoro-5-hydroxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-amino-2-fluoro-5-hydroxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-amino-2-fluoro-5-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO3/c8-6-4(7(11)12)1-3(10)2-5(6)9/h1-2,10H,9H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUBGQPYIKIVBSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)F)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101283062
Record name 3-Amino-2-fluoro-5-hydroxybenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1025127-39-2
Record name 3-Amino-2-fluoro-5-hydroxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1025127-39-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-2-fluoro-5-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101283062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-amino-2-fluoro-5-hydroxybenzoic acid CAS number and identifiers

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: 3-Amino-2-Fluoro-5-Hydroxybenzoic Acid in Advanced ADC Payload Engineering

The evolution of Antibody-Drug Conjugates (ADCs) demands increasingly sophisticated payload architectures to optimize therapeutic windows and overcome multidrug resistance. Traditional chemical derivatization of complex macrolide payloads, such as ansamitocins (maytansinoids), is severely constrained by their dense structural topology.

This guide provides a comprehensive technical breakdown of 3-amino-2-fluoro-5-hydroxybenzoic acid , a highly specialized synthetic precursor, and details its groundbreaking application in the mutasynthesis of next-generation, halogenated ansamitocin payloads.

Chemical Taxonomy & Molecular Identifiers

Before deployment in biosynthetic workflows, absolute verification of the precursor’s chemical identity is mandatory to ensure polyketide synthase (PKS) compatibility. The fundamental identifiers and physico-chemical properties of this compound are summarized below 1[1].

Table 1: Physico-Chemical Identifiers

Attribute Value
Primary IUPAC Name 3-Amino-2-fluoro-5-hydroxybenzoic acid
CAS Registry Number 1025127-39-2
Molecular Formula C7H6FNO3
Monoisotopic Mass 171.033 Da
SMILES String Nc1cc(O)cc(C(=O)O)c1F

| Typical Form | Available as a free acid or hydrochloride salt |

Note: Verification of purity via LC-HRMS prior to bacterial feeding is critical, as contaminants can competitively inhibit the active sites of engineered strains 2[2].

The Mechanistic Rationale: Why Fluorination via Mutasynthesis?

Ansamitocins, naturally produced by the bacterium Actinosynnema pretiosum, are assembled by a Type I modular polyketide synthase (PKS). This assembly line is initiated by the starter unit 3-amino-5-hydroxybenzoic acid (AHBA) 3[3].

The Causality of the Design: Standard total synthesis of C17 or C21 functionalized ansamitocins is synthetically non-viable. However, the native PKS exhibits unique promiscuity. By knocking out the native AHBA biosynthesis gene in A. pretiosum and exogenously feeding 3-amino-2-fluoro-5-hydroxybenzoic acid , we hijack the native machinery 4[4].

  • Steric Acceptance: The 3-hydroxy moiety is critical. Literature confirms that des-hydroxy equivalents are poorly accepted by the PKS. The fluorine atom (Van der Waals radius 1.47 Å) closely mimics hydrogen (1.20 Å), allowing the modified precursor to bypass the enzyme’s steric gating 3[5].

  • Electronic Modulation: The strong electronegativity of the introduced C21-fluorine alters the molecule’s pKa and lipophilicity without diminishing its potent cytotoxic activity, which is highly advantageous for optimizing linker stability in the systemic circulation 3[5].

Self-Validating Protocol: Bio-Engineering Fluorinated Payloads

To ensure trustworthiness and reproducibility, the following mutasynthesis workflow operates as a self-validating system, incorporating analytical checkpoints at every critical transition.

Step 1: Strain Engineering & Preparation
  • Action: Utilize a genetically modified strain of Actinosynnema pretiosum featuring an inactivated AHBA synthase gene.

  • Causality: This creates an "AHBA-null" phenotype. Without endogenous AHBA, the bacteria cannot produce wild-type Ansamitocin P-3, ensuring that 100% of the macrolide produced incorporates our fluorinated precursor, thereby simplifying downstream purification.

Step 2: Precursor Feeding & Fermentation
  • Action: Cultivate the strain in production media and introduce 3-amino-2-fluoro-5-hydroxybenzoic acid (dissolved in a biologically compatible solvent like DMSO) into the fermentation broth.

  • Validation Checkpoint: Perform an LC-MS analysis of the broth at 48 hours. The depletion of the 171.03 Da precursor peak confirms active cellular uptake rather than precursor precipitation.

Step 3: Macrolide Extraction & Mass-Shift Verification
  • Action: Harvest the whole broth and perform liquid-liquid extraction using ethyl acetate. The lipophilic ansamitocin payload partitions into the organic layer.

  • Validation Checkpoint: Run LC-HRMS (High-Resolution Mass Spectrometry). A successful substitution of Hydrogen for Fluorine will present a distinct mass shift of +17.99 Da compared to wild-type Ansamitocin P-3, confirming exact regioselective incorporation at the C21 position.

Step 4: Synthetic Derivatization to ADC Linker
  • Action: Convert the isolated C21-fluoro-ansamitocin into an active payload by chemically coupling it to a cleavable peptide linker (e.g., Fmoc-Val-Ala-PAB).

  • Causality: The dipeptide linker ensures stability in the bloodstream while allowing rapid cleavage by intracellular cathepsin B once the ADC is internalized by the target tumor cell, releasing the active fluorinated microtubule inhibitor 3[3].

Workflow Visualization

G A Precursor Feeding 3-Amino-2-fluoro-5-hydroxybenzoic acid B Actinosynnema pretiosum (AHBA-deficient strain) A->B Cellular Uptake & Permeation C PKS Assembly Line Macrolactamization B->C Biosynthetic Integration D C21-Fluoro-Ansamitocin Cytotoxic Payload C->D Pathway Elongation E Val-Ala Dipeptide Linker Conjugation D->E Chemical Derivatization F Functional ADC (Targeted Therapy) E->F Bioconjugation to Antibody

Figure 1: Mutasynthesis workflow from fluorinated precursor to functional Antibody-Drug Conjugate.

Quantitative Bioprocessing Outcomes

The efficiency of mutasynthesis is heavily dependent on precursor acceptance. Recent collaborative studies between Isomerase, Regeneron, and Abzena proved that 3-amino-2-fluoro-5-hydroxybenzoic acid acts as a highly viable substrate, yielding therapeutically relevant titers of halogenated analogues 4[4].

Table 2: Yield Metrics in Mutasynthetic Production

Precursor Fed to A. pretiosum Analog Substitution Whole Broth Titer (mg/L) in vitro Cytotoxicity
3-Amino-2-fluoro-5-hydroxybenzoic acid C21-Fluoro Ansamitocin 17.3 ± 1.5 Retains potency (Comparable to native AP-3)

| 5-Amino-2-fluoro-3-hydroxybenzoic acid (isomer) | C17-Fluoro Ansamitocin | 54.9 (Average) | Retains potency (Comparable to native AP-3) |

Data summarized from Stanley-Smith et al. 2025 3[3]. These scalable titers resolve the historical bottleneck of obtaining sufficient mutasynthetic material for downstream ADC linker chemistry.

References

  • "3-amino-2-fluoro-5-hydroxybenzoic acid hydrochloride (C7H6FNO3)" Source: PubChemLite (Université du Luxembourg) URL:[Link]

  • "A Collaboration Between Isomerase, Regeneron & Abzena: Exploring Novel Ansamitocin Payloads Through Mutasynthesis" Source: Isomerase Therapeutics URL:[Link]

  • "Mutasynthesis of C17- and C21-Substituted Ansamitocins for Use as ADC Payloads" Source: ACS Omega / National Institutes of Health (PMC) URL:[Link]

Sources

Decoding the Hydrogen Bonding Network of 3-Amino-2-Fluoro-5-Hydroxybenzoic Acid: A Comprehensive Guide for API Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural characterization of active pharmaceutical ingredients (APIs) is heavily dictated by their non-covalent interactions, chief among them being hydrogen bonds (H-bonds). 3-amino-2-fluoro-5-hydroxybenzoic acid is a highly functionalized derivative of 3-amino-5-hydroxybenzoic acid (AHBA), a widely studied biosynthetic precursor in ansamycin antibiotics[1][2].

The strategic placement of a fluorine atom at the C2 position—sandwiched between a carboxylic acid at C1 and an amine at C3—creates a fascinating topographical challenge. Because organic fluorine's role as an H-bond acceptor has historically been controversial due to its high electronegativity but extremely low polarizability[3], mapping this molecule’s exact interaction profile is essential for predicting its physical stability, solubility, and receptor-binding affinity. This whitepaper establishes a field-proven framework for quantifying the donor/acceptor mechanics of this specific molecule.

Structural Topography & The Fluorine Paradox

According to Lipinski’s Rule of 5, accurately quantifying the number of hydrogen bond donors (HBD) and acceptors (HBA) is paramount for predicting pharmacokinetics. 3-amino-2-fluoro-5-hydroxybenzoic acid presents a dense, multifunctional matrix.

Quantitative Profiling of the Bonding Network
Functional GroupSubstitution PositionH-Bond DonorsH-Bond AcceptorsTypical Energy (kcal/mol)Functional Role in Crystal Matrix
Carboxylic Acid (-COOH) C11 (-OH)2 (O atoms)5.0 – 10.0Primary intermolecular dimerization.
Fluorine (-F) C201 (F atom)1.0 – 4.0Weak intramolecular conformational locking.
Amino Group (-NH2) C32 (-NH)1 (N lone pair)3.0 – 7.0Secondary network cross-linking.
Hydroxyl Group (-OH) C51 (-OH)1 (O lone pair)5.0 – 8.0Strong intermolecular solvent interaction.
Totals -4 Donors 5 Acceptors --
The Causality of Fluorine as an Acceptor

The C2-Fluorine introduces an electrostatic paradox. While inorganic fluoride is an exceptional H-bond acceptor, covalently bound organic aromatic fluorine (


) strongly holds its non-bonding electrons tightly to the nucleus. The lack of polarizability suppresses its electrostatic influence, rendering it a weak acceptor compared to oxygen[3].

However, in constrained microenvironments—such as the ortho-position between the C1-COOH and C3-NH₂ groups—fluorine readily forms weak intramolecular hydrogen bonds[4]. These interactions (averaging 1–4 kcal/mol) are not strong enough to dictate bulk lattice assembly, but they perfectly pre-organize the molecule's conformation, minimizing the entropic penalty upon binding to a protein target[5].

HBondLogic cluster_Donors H-Bond Donors (HBD) cluster_Acceptors H-Bond Acceptors (HBA) Core 3-Amino-2-Fluoro 5-Hydroxybenzoic Acid NH2_D C3: -NH2 (x2) Core->NH2_D OH_D C5: -OH (x1) Core->OH_D COOH_D C1: -COOH (x1) Core->COOH_D NH2_A C3: -NH2 (N lone pair) Core->NH2_A OH_A C5: -OH (O lone pair) Core->OH_A COOH_A C1: -COOH (x2 O) Core->COOH_A F_A C2: -F (Weak) Core->F_A F_A->NH2_D Intramolecular C-F...H-N F_A->COOH_D Intramolecular C-F...H-O

Caption: Conceptual mapping of hydrogen bond donors and acceptors in the target compound.

Analytical Methodologies for H-Bond Profiling

Because weak


 or 

interactions are easily masked by dominant oxygen-based hydrogen bonding, a standalone analytical technique is insufficient. To maintain scientific integrity, researchers must deploy a self-validating system using orthogonal techniques: Single-Crystal X-ray Diffraction (SCXRD), Solid-State NMR (ssNMR), and computational chemistry[6].
Protocol A: Cryogenic Single-Crystal X-Ray Diffraction (SCXRD)

X-ray diffraction is the gold standard for global atomic positioning, but it fundamentally struggles to accurately locate hydrogen atoms because they possess only one electron, which is pulled toward the highly electronegative donor atom.

  • Step 1: Crystal Growth. Crystallize the API using a slow-evaporation method in a low-dielectric solvent (e.g., dichloromethane/hexane) to prevent competitive solvent H-bonding from masking intramolecular

    
     interactions.
    
  • Step 2: Cryo-Cooling. Mount the crystal and cool it to 100K using a liquid nitrogen stream.

    • Causality: Thermal motion at room temperature causes the electron density of hydrogen atoms to smear. Freezing the lattice drastically reduces the Debye-Waller thermal factors, allowing for a more accurate estimation of the

      
       and 
      
      
      
      bond vectors.
  • Step 3: Anisotropic Refinement. Integrate the diffraction data and refine non-hydrogen atoms anisotropically. Place hydrogen atoms using a riding model, but freely refine the torsion angles of the C1-COOH and C5-OH groups to observe if they orient toward the C2-Fluorine.

Protocol B: Magic Angle Spinning Solid-State NMR (ssNMR)

To validate the H-bond distances proposed by XRD, ssNMR is utilized. Unlike X-rays, NMR is directly sensitive to the local electronic and magnetic shielding environment of the nucleus, making it exquisitely sensitive to hydrogen bonding[6].

  • Step 1: Rotor Packing. Pack the microcrystalline powder into a 1.3 mm zirconia MAS rotor.

    • Causality: Zirconia is magnetically inert and capable of surviving extreme rotational forces without inducing background signals.

  • Step 2: High-Frequency MAS. Spin the sample at 40-60 kHz at the "magic angle" (54.74° relative to the applied magnetic field).

    • Causality: In the solid state, Chemical Shift Anisotropy (CSA) and strong

      
       dipolar couplings broaden spectral lines into useless smears. Fast spinning at this specific angle mathematically averages these line-broadening interactions to zero, yielding high-resolution spectra.
      
  • Step 3: 2D HETCOR Experiment. Perform a two-dimensional

    
     Heteronuclear Correlation (HETCOR) sequence.
    
    • Causality: If the C2-Fluorine is acting as an acceptor for the C3-Amine protons, a cross-peak will appear in the 2D spectrum. The intensity of this peak is inversely proportional to the internuclear distance (

      
      ), providing direct empirical proof of the H-bond.
      

ExpWorkflow Start Synthesized API Sample step1 Phase 1: SCXRD (Global atomic positions) Start->step1 step2 Phase 2: Solid-State NMR (Local proton environments) Start->step2 meth1 100K Low-Temp Diffraction (Reduces thermal motion) step1->meth1 meth2 1H, 13C, 19F MAS NMR (Detects weak C-F...H-X bonds) step2->meth2 val Phase 3: DFT Validation (Experimental vs Calculated) meth1->val meth2->val

Caption: Self-validating characterization workflow using SCXRD, ssNMR, and DFT for structural verification.

Protocol C: GIPAW-DFT Computational Validation

To ensure the empirical data is not misinterpreted, the experimental workflow must close the loop with first-principles calculations.

  • Step 1: Import the atomic coordinates generated from Protocol A into a computational chemistry suite.

  • Step 2: Apply Density Functional Theory (DFT) utilizing Periodic Boundary Conditions (PBC) to account for the entire crystal lattice.

  • Step 3: Calculate the Gauge-Including Projector Augmented Wave (GIPAW) NMR parameters.

    • Causality: By comparing the computationally predicted

      
       and 
      
      
      
      chemical shifts against the experimental shifts from Protocol B, researchers can definitively confirm the geometry and strength of the hydrogen bonding network. A shift in the
      
      
      signal confirms that the fluorine is actively pulling electron density via a hydrogen bond[4].

Pharmacological Summary

In rational drug design, replacing a hydrogen or hydroxyl group with a fluorine atom is a classic bioisosteric strategy to improve metabolic stability. In the case of 3-amino-2-fluoro-5-hydroxybenzoic acid, the molecule strictly adheres to Lipinski's space (4 Donors, 5 Acceptors). Understanding that the C2-F atom is a weak, structurally directing H-bond acceptor rather than a strong solvent-interacting one allows medicinal chemists to better predict its partition coefficient (


) and fine-tune its integration into active pharmaceutical formulations.

References

  • How Good is Fluorine as a Hydrogen Bond Acceptor? Tetrahedron. Available at:[3]

  • Organic Fluorine as a Hydrogen-Bond Acceptor: Recent Examples and Applications. Synthesis (Thieme). Available at:[4]

  • Synthesis and Characterization of Active Pharmaceutical Ingredients: A 35 Cl Solid-State NMR and DFT Study. ResearchGate. Available at:[6]

  • Fluorinated Protein–Ligand Complexes: A Computational Perspective. NIH PMC. Available at: [5]

  • Biosynthesis of 3-Amino-5-hydroxybenzoic Acid. ACS Publications. Available at:[1]

  • 3-Amino-5-hydroxybenzoic acid | C7H7NO3 | CID 127115. PubChem. Available at:[2]

Sources

Methodological & Application

recrystallization solvents for 3-amino-2-fluoro-5-hydroxybenzoic acid purification

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Recrystallization Solvents and Purification Protocols for 3-Amino-2-fluoro-5-hydroxybenzoic Acid

Executive Summary

The purification of highly functionalized aromatic building blocks is a critical bottleneck in pharmaceutical synthesis. 3-Amino-2-fluoro-5-hydroxybenzoic acid is a uniquely challenging substrate due to its dense array of functional groups—an amine, a phenolic hydroxyl, a carboxylic acid, and an electron-withdrawing fluorine atom[1]. This polyfunctionality engenders amphoteric behavior, potent hydrogen-bonding networks, and a high susceptibility to oxidation.

This guide provides field-proven, thermodynamically grounded recrystallization protocols. By leveraging solvent-solute interactions to control nucleation kinetics and polymorphic outcomes, these methods ensure robust separation of the target compound from structurally similar byproducts and oxidized impurities.

Molecular Profile & Solvation Thermodynamics

Understanding the physical chemistry of the substrate is a prerequisite for rationally designing a purification protocol. The presence of the electronegative fluorine atom at the C2 position inductively increases the acidity of the adjacent -COOH group while simultaneously withdrawing electron density from the aromatic ring, which shifts the isoelectric point of the zwitterion relative to unfluorinated analogs.

The crystallization mechanics of amino-benzoic acids are highly solvent-dependent. For instance, the well-characterized analog para-aminobenzoic acid (PABA) demonstrates that solvent selection dictates the solid-state structure[2]. Organic solvents typically stabilize carboxylic acid dimers (


-polymorphs), whereas water facilitates the formation of extended hydrogen-bonded tetramers (

-polymorphs)[2].

Furthermore, strongly interacting polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) directly coordinate with the -COOH group, actively inhibiting dimerization. This dynamic can be exploited via anti-solvent crystallization to isolate specific crystal forms or solvates. In binary mixtures, the solubility of benzoic acid derivatives generally scales with temperature and the volumetric fraction of protic organic modifiers, providing a wide metastable zone suitable for controlled cooling[3].

Mechanism Mol 3-Amino-2-fluoro- 5-hydroxybenzoic Acid Protic Protic Solvents (H2O / EtOH) Mol->Protic H-bond Donation Aprotic Aprotic Solvents (DMF / DMSO) Mol->Aprotic Strong COOH Interaction Dimer Carboxylic Dimerization (α-like networks) Protic->Dimer Stabilizes Solvate Solvate Formation (Inhibited Dimerization) Aprotic->Solvate Disrupts

Fig 1. Mechanistic solvent selection and structural thermodynamics.

Solvent Selection Matrix

To facilitate systematic method development, the quantitative and thermodynamic characteristics of primary solvent systems are structured below.

Solvent SystemDielectric Constant (

)
Solvation MechanismPrimary ApplicationCrystallization Mode
Water / Ethanol ~24.3 (50:50 v/v)Protic H-bond network stabilizationZwitterion isolationCooling crystallization
DMF / Heptane 36.7 / 1.9Carboxyl disruption / Hydrophobic crashHydrochloride salt purificationAnti-solvent addition
Ethyl Acetate 6.0Weak aprotic coordinationImpurity extractionTrituration / Slurry washing

Experimental Protocols

The following methodologies rely on physical chemistry to drive purification, utilizing visual "self-validation" checkpoints to ensure the thermodynamic state of the system is optimized at each step.

Workflow Start Crude Mixture Heat Thermal Dissolution (60-80°C) Start->Heat Solvent Addition Filter Hot Filtration & Decolorization Heat->Filter Carbon Treatment Cool Controlled Cooling (0.1-0.5°C/min) Filter->Cool Cooling Pathway Antisolvent Anti-solvent Addition (Optional Pathway) Filter->Antisolvent Antisolvent Pathway Isolate Vacuum Filtration Cool->Isolate Nucleation Antisolvent->Isolate Precipitation Dry Vacuum Drying (40°C, 24h) Isolate->Dry Moisture Removal

Fig 2. Step-by-step recrystallization and purification workflow.

Protocol A: Binary Protic Cooling Crystallization (Zwitterion Form)

This approach relies on the steep temperature-solubility gradient of aqueous ethanol[3] to purify the free base/zwitterionic form.

  • Thermal Dissolution

    • Action : Suspend 10 g of crude 3-amino-2-fluoro-5-hydroxybenzoic acid in 40 mL of a 1:1 (v/v) Ethanol/Water mixture. Heat to 75°C under continuous stirring until fully dissolved.

    • Causality : The high dielectric constant of water solvates the polar groups, while ethanol depresses the boiling point and provides a sharp solubility drop upon cooling.

  • Decolorization & Hot Filtration

    • Action : Add 0.5 g of activated carbon (Darco) to the hot solution. Stir for 10 minutes, then filter rapidly through a pre-warmed Büchner funnel layered with Celite.

    • Causality : The amine and phenolic groups are prone to oxidation, generating dark, quinoid-like impurities. Carbon sequesters these high-molecular-weight oligomers.

    • Self-Validation : The filtrate should transition from dark brown/yellow to a pale, clear solution. If it remains darkly colored, the carbon loading was insufficient.

  • Controlled Nucleation

    • Action : Allow the filtrate to cool ambiently at ~0.5°C/min to room temperature. Once ambient, transfer to an ice bath (0–4°C) for 2 hours.

    • Causality : Crash-cooling forces extreme supersaturation, causing impurities to become kinetically trapped in the crystal lattice (often observed as "oiling out"). Slow cooling favors the thermodynamic polymorph[2].

  • Isolation

    • Action : Collect the crystals via vacuum filtration. Wash the filter cake with 10 mL of ice-cold 20% ethanol/water.

    • Self-Validation : The wash solvent must be pre-chilled to prevent localized dissolution of the purified cake.

Protocol B: Anti-Solvent Precipitation (Hydrochloride Salt)

Because of the basic amine, the compound is often synthesized or handled as a hydrochloride salt[1]. This protocol uses DMF to solvate the compound and a non-polar anti-solvent to force precipitation.

  • Aprotic Solvation

    • Action : Dissolve 5 g of the crude hydrochloride salt in minimal DMF (approx. 15 mL) at 40°C.

    • Causality : DMF acts as a potent hydrogen-bond acceptor, entirely disrupting carboxylic acid dimers.

  • Anti-Solvent Titration

    • Action : Under vigorous mechanical stirring, slowly add heptane dropwise until the solution turns persistently cloudy.

    • Self-Validation : The localized cloudiness that vanishes upon stirring indicates the system has not yet reached the metastable zone limit. Persistent cloudiness verifies that critical supersaturation is achieved.

  • Ripening & Maturation

    • Action : Halt anti-solvent addition and allow the suspension to stir for 30 minutes to facilitate Ostwald ripening, then add a final 10 mL of heptane to maximize yield.

    • Causality : Allowing the crystals to ripen consumes the supersaturated solute, yielding larger, filterable particles rather than an amorphous colloidal gel.

  • Drying

    • Action : Filter and dry in a vacuum oven at 45°C for 24 hours.

    • Causality : Vacuum drying is strictly required, as DMF has a high boiling point (153°C) and can form solvates that are difficult to remove under standard atmospheric pressure.

References

  • Gracin, S., & Rasmuson, Å. C. (2004). Polymorphism and Crystallization of p-Aminobenzoic Acid. Crystal Growth & Design. URL:[Link]

  • Hussain, M. N., Van Meervelt, L., & Van Gerven, T. (2024). Crystallization of para-aminobenzoic acid forms from specific solvents. CrystEngComm. URL:[Link]

  • Thati, J., Nordström, F. L., & Rasmuson, Å. C. (2010). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. Journal of Chemical & Engineering Data / DiVA Portal. URL:[Link]

  • PubChemLite. (n.d.). 3-amino-2-fluoro-5-hydroxybenzoic acid hydrochloride. University of Luxembourg. URL:[Link]

Sources

Topic: Strategic Derivatization of the Hydroxyl Group in 3-Amino-2-fluoro-5-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Desk of a Senior Application Scientist

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Multifunctional Building Block

3-Amino-2-fluoro-5-hydroxybenzoic acid is a trifunctional aromatic compound that holds significant interest as a scaffold in medicinal chemistry and materials science. Its utility is rooted in the distinct reactivity of its three functional groups: a carboxylic acid, an aromatic amine, and a phenolic hydroxyl group. The strategic and selective modification of one group while preserving the others is paramount for its successful incorporation into more complex molecular architectures. Specifically, derivatization of the phenolic hydroxyl group—to form ethers or esters—can modulate the molecule's solubility, lipophilicity, hydrogen bonding capability, and metabolic stability, making it a critical step in the synthesis of novel pharmaceutical agents and functional materials. For instance, the core structure of 3-amino-5-hydroxybenzoic acid is a known precursor in the biosynthesis of ansa-antibiotics[1].

This guide provides a comprehensive overview of the challenges and strategies associated with the selective derivatization of the hydroxyl group. We will delve into the necessary protection-deprotection strategies and provide detailed, validated protocols for achieving high-yield conversions.

The Challenge: Navigating Multi-Functional Reactivity

The primary challenge in modifying the hydroxyl group of 3-amino-2-fluoro-5-hydroxybenzoic acid lies in the competing reactivity of the amino and carboxylic acid functionalities.

  • Amino Group (-NH₂): As a potent nucleophile, the amino group will readily react with electrophilic reagents intended for the hydroxyl group, such as acyl chlorides or alkyl halides.

  • Carboxylic Acid Group (-COOH): The acidic proton can interfere with base-catalyzed reactions. Furthermore, the carboxylate can act as a nucleophile under certain conditions.

  • Hydroxyl Group (-OH): While the phenolic proton is acidic, the corresponding phenoxide is an excellent nucleophile. However, its reactivity is often lower than that of the amino group.

Therefore, a successful derivatization strategy hinges on an orthogonal protecting group scheme, where the amino and carboxylic acid groups are temporarily masked.[2][3]

Strategic Workflow: An Orthogonal Protection Approach

To achieve selective derivatization of the hydroxyl group, a multi-step workflow is required. The chosen protecting groups must be stable under the conditions of the subsequent reaction and must be removable under conditions that do not affect the newly formed ether or ester linkage.[4]

G cluster_0 Protection Phase cluster_1 Derivatization Phase cluster_2 Final Product Start 3-Amino-2-fluoro- 5-hydroxybenzoic Acid Protect_NH2 Protect Amino Group (e.g., Boc Anhydride) Start->Protect_NH2 Protect_COOH Protect Carboxylic Acid (e.g., Esterification) Protect_NH2->Protect_COOH Derivatize_OH Derivatize Hydroxyl Group (Etherification or Esterification) Protect_COOH->Derivatize_OH Final_Product Fully Protected & Derivatized Product Derivatize_OH->Final_Product Deprotection Optional: Selective Deprotection Final_Product->Deprotection

Caption: General workflow for selective hydroxyl group derivatization.

Protecting Group Selection

The choice of protecting groups is critical. Below is a summary of common choices suitable for this scaffold.

Functional GroupProtecting GroupReagentsDeprotection ConditionsKey Advantages
**Amino (-NH₂) **tert-Butoxycarbonyl (Boc)Di-tert-butyl dicarbonate (Boc₂O)Strong acid (e.g., TFA, HCl)Stable to base and nucleophiles.[5]
9-Fluorenylmethoxycarbonyl (Fmoc)Fmoc-Cl, Fmoc-OSuBase (e.g., Piperidine)Stable to acidic conditions.[4]
Carboxylic Acid (-COOH) Methyl Ester (-COOMe)Methanol, H₂SO₄ (cat.) or TMSCHN₂Saponification (e.g., LiOH, NaOH)Stable to acidic deprotection of Boc group.
tert-Butyl Ester (-COOtBu)Isobutylene, H₂SO₄ (cat.)Strong acid (e.g., TFA, HCl)Cleaved simultaneously with Boc group.[2]

For our protocols, we will utilize the Boc group for the amine and a methyl ester for the carboxylic acid, as this combination offers excellent orthogonality and stability.

Protocol 1: Protection of 3-Amino-2-fluoro-5-hydroxybenzoic Acid

This protocol details the sequential protection of the amino and carboxylic acid groups.

Part A: Boc Protection of the Amino Group

This step masks the nucleophilic amino group.

Caption: Reaction scheme for Boc protection of the amino group.

Materials:

  • 3-Amino-2-fluoro-5-hydroxybenzoic acid (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

  • Sodium bicarbonate (NaHCO₃) (3.0 eq)

  • 1,4-Dioxane

  • Deionized water

  • Ethyl acetate

  • 1 M HCl

  • Brine

Procedure:

  • Dissolve 3-amino-2-fluoro-5-hydroxybenzoic acid in a 1:1 mixture of 1,4-dioxane and water.

  • Add sodium bicarbonate to the solution and stir until dissolved.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of Boc₂O in 1,4-dioxane dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC (e.g., 1:1 Hexanes:Ethyl Acetate with 1% Acetic Acid).

  • Once complete, remove the dioxane under reduced pressure.

  • Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the N-Boc protected product.

Expected Results: The product, 3-(tert-butoxycarbonylamino)-2-fluoro-5-hydroxybenzoic acid, should be obtained as a white to off-white solid. Purity can be assessed by ¹H NMR and LC-MS.

Part B: Methyl Esterification of the Carboxylic Acid

This step protects the carboxylic acid, preventing interference in subsequent base-catalyzed reactions.

Materials:

  • N-Boc protected intermediate from Part A (1.0 eq)

  • Anhydrous Methanol

  • Thionyl chloride (SOCl₂) or concentrated Sulfuric Acid (H₂SO₄) (catalytic)

  • Saturated sodium bicarbonate solution

Procedure:

  • Dissolve the N-Boc protected acid in anhydrous methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise. Caution: Exothermic reaction, produces HCl gas. Alternatively, add a catalytic amount of concentrated H₂SO₄.

  • Stir the reaction at room temperature or gently reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Remove the methanol under reduced pressure.

  • Redissolve the residue in ethyl acetate and carefully wash with saturated sodium bicarbonate solution until effervescence ceases.

  • Wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Expected Results: The fully protected intermediate, methyl 3-(tert-butoxycarbonylamino)-2-fluoro-5-hydroxybenzoate, is typically a solid that can be purified by recrystallization or column chromatography if necessary.

Protocol 2: Derivatization of the Phenolic Hydroxyl Group

With the amine and carboxylic acid groups protected, the hydroxyl group is now available for selective derivatization.

Method A: Etherification (Williamson Ether Synthesis)

This classic method forms an ether linkage by reacting the phenoxide with an alkyl halide.[6][7]

Caption: General scheme for Williamson ether synthesis.

Materials:

  • Fully protected intermediate (1.0 eq)

  • Alkyl halide (e.g., Iodomethane, Benzyl bromide) (1.5 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Anhydrous solvent (e.g., Acetone or DMF)

Procedure:

  • To a solution of the protected starting material in anhydrous acetone, add anhydrous potassium carbonate.

  • Add the alkyl halide and heat the mixture to reflux.

  • Monitor the reaction by TLC. The reaction is typically complete within 4-12 hours.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Method B: Esterification (Acylation)

This method forms a phenolic ester using a reactive acylating agent like an acid anhydride or acyl chloride.[8][9][10] This reaction is often performed in the presence of a base like pyridine.[9]

Materials:

  • Fully protected intermediate (1.0 eq)

  • Acid anhydride (e.g., Acetic anhydride) or Acyl chloride (e.g., Benzoyl chloride) (1.2 eq)

  • Pyridine or Triethylamine (as base and/or solvent)

  • Dichloromethane (DCM) (if not using pyridine as solvent)

Procedure:

  • Dissolve the protected starting material in anhydrous DCM and cool to 0 °C.

  • Add pyridine (2.0 eq).

  • Add the acylating agent (e.g., acetic anhydride) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction with DCM and wash with 1 M HCl (to remove pyridine), water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Characterization of Final Products

Confirmation of successful derivatization is achieved through standard analytical techniques:

  • ¹H NMR Spectroscopy: Look for the appearance of new signals corresponding to the added alkyl or acyl group (e.g., a singlet around 3.8 ppm for an O-methyl group or a singlet around 2.3 ppm for an O-acetyl group). The disappearance of the phenolic -OH proton signal is also a key indicator.

  • Mass Spectrometry (MS): The molecular ion peak in the mass spectrum should correspond to the calculated mass of the derivatized product.

  • Infrared (IR) Spectroscopy: For esterification, look for the appearance of a strong ester carbonyl (C=O) stretch around 1760-1770 cm⁻¹. For etherification, the broad -OH stretch will disappear.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Incomplete Reaction Insufficient reagent; low temperature; poor quality solvent/reagents.Add more derivatizing agent; increase reaction time or temperature; ensure all reagents and solvents are anhydrous.
Multiple Products Observed Incomplete protection of -NH₂ or -COOH groups.Re-evaluate the protection steps; ensure full conversion before proceeding. Purify the protected intermediate.
Low Yield Product loss during aqueous work-up; decomposition on silica gel.Perform extractions carefully; use a less acidic or basic wash if the product is sensitive; consider alternative purification methods.
No Reaction (Etherification) Weak base; unreactive alkyl halide.Use a stronger base like Cs₂CO₃ or NaH (use with caution); use a more reactive halide (I > Br > Cl).[6]

References

  • Reaction of Phenol with Acid Anhydride. (n.d.). Filo. Retrieved from [Link]

  • Protection for carboxylic group & Protection for the Amino group. (n.d.). Slideshare. Retrieved from [Link]

  • Li, Z., et al. (2018). Pivalic anhydride mediated esterification of phenols with carboxylic acids through sodium thiosulfate catalysis. Arkivoc, 2018(6), 216-225. Retrieved from [Link]

  • Protecting groups in organic synthesis. (n.d.). Retrieved from [Link]

  • Louden, G. M. (1971). Mixed carboxylic acid anhydrides: III. Esterification of phenols with the formic acid/acetic anhydride reaction mixture. Organic Preparations and Procedures International, 3(4), 203-207. Retrieved from [Link]

  • Esterification of phenols. (n.d.). Khan Academy. Retrieved from [Link]

  • Clark, J. (n.d.). some more reactions of phenol. Chemguide. Retrieved from [Link]

  • Hyotylainen, T., et al. (2021). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. Analytical Chemistry, 93(14), 5868–5875. Retrieved from [Link]

  • Hyotylainen, T., et al. (2021). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. ACS Publications. Retrieved from [Link]

  • Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Retrieved from [Link]

  • Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Retrieved from [Link]

  • Bartzatt, R. (2001). Dansylation of hydroxyl and carboxylic acid functional groups. Journal of Biochemical and Biophysical Methods, 47(3), 189-195. Retrieved from [Link]

  • Wang, Y., et al. (2007). Etherification of Phenols Catalysed by Solid-Liquid Phase Transfer Catalyst PEG400 without Solvent. Synthetic Communications, 37(23), 4143-4148. Retrieved from [Link]

  • Process for the etherification of phenols. (1981). Google Patents.
  • Alcohol to Ether using Williamson synthesis (O-Alkylation). (n.d.). Pharmaffiliates. Retrieved from [Link]

  • Bartzatt, R. (2001). Dansylation of hydroxyl and carboxylic acid functional groups. Journal of Biochemical and Biophysical Methods, 47(3), 189-195. Retrieved from [Link]

  • Zhao, H., & Yin, D. (2010). Derivatization of Fatty Alcohol Ethoxylate Non-Ionic Surfactants Using 2-sulfobenzoic Anhydride for Characterization by Liquid chromatography/mass Spectrometry. Rapid Communications in Mass Spectrometry, 24(1), 120-128. Retrieved from [Link]

  • Phenol ether. (n.d.). Wikipedia. Retrieved from [Link]

  • Leistner, E. W. (n.d.). Cell-Free Synthesis of 3-Amino-5-hydroxybenzoic Acid, a Precursor of Ansa-Antibiotics. Request PDF. Retrieved from [Link]

  • Li, Y., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 44(9-10), 577-581. Retrieved from [Link]

  • Kollmar, M., et al. (n.d.). 2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure. Retrieved from [Link]

  • Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. (n.d.). Waters. Retrieved from [Link]

  • Horns, A., et al. (1998). 3-amino-5-hydroxybenzoic acid in antibiotic biosynthesis. XI. Biological origins and semisynthesis of thionaphthomycins, and the structures of naphthomycins I and J. The Journal of Antibiotics, 51(9), 845-851. Retrieved from [Link]

  • Selection of Detector in Analysis of Amino Acids Using Pre-column Derivatization Method. (n.d.). Shimadzu. Retrieved from [Link]

  • Lee, D. Y., et al. (2007). Two step derivatization for the analyses of organic, amino acids and glycines on filter paper plasma by GC-MS/SIM. Journal of Chromatography B, 848(2), 274-281. Retrieved from [Link]

  • Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. (n.d.). Agilent. Retrieved from [Link]

Sources

Troubleshooting & Optimization

preventing decarboxylation of 3-amino-2-fluoro-5-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stabilizing 3-Amino-2-fluoro-5-hydroxybenzoic Acid During Synthesis and Purification

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers lose high-value substituted benzoic acids to spontaneous degradation. The compound , 3-amino-2-fluoro-5-hydroxybenzoic acid , is notorious for its vulnerability to decarboxylation.

Due to the synergistic electronic effects of its functional groups—an electron-withdrawing ortho-fluoro group and electron-donating amino/hydroxyl groups—this molecule is highly susceptible to losing its carboxyl group (-COOH), yielding the unwanted non-polar byproduct 3-amino-4-fluorophenol and CO₂.

This guide is designed to help you troubleshoot these degradation pathways, understand the underlying causality, and implement field-proven, self-validating protocols to preserve your compound.

I. Diagnostic Troubleshooting & FAQs

Q: Why does 3-amino-2-fluoro-5-hydroxybenzoic acid decarboxylate so much faster than simple benzoic acids? A: The instability is a consequence of conflicting stereoelectronic effects. The ortho-fluoro substituent heavily stabilizes the formation of an incipient aryl anion, lowering the activation energy required for basic or thermal C-C bond cleavage [1]. Simultaneously, the electron-donating hydroxyl and amino groups increase the electron density of the aromatic ring, making the ipso-carbon (C1) highly susceptible to electrophilic attack by protons (acid-catalyzed decarboxylation). This dual-vulnerability means the molecule degrades at both pH extremes.

Q: I am observing rapid degradation during routine extraction. What solvents and conditions should I avoid? A: Avoid hot protic solvents (like methanol or hot water) combined with unbuffered environments. Protic solvents facilitate the proton-transfer steps critical for decarboxylation. Furthermore, many decarboxylation reactions become highly favorable at elevated temperatures [2]. Always utilize cold, aprotic solvents (e.g., Dichloromethane or Ethyl Acetate) during workups.

Q: Do trace metals from my upstream cross-coupling steps pose a risk? A: Absolutely. Transition metals—particularly Copper (Cu) and Silver (Ag)—are potent catalysts for oxidative radical decarboxylation. Copper(II) carboxylates can undergo a photoinduced or thermally driven Ligand-to-Metal Charge Transfer (LMCT) and subsequent homolysis, releasing CO₂ to generate an aryl radical [3]. Complete metal scavenging is mandatory before processing this intermediate.

II. Mechanistic Pathway Visualization

To effectively troubleshoot, we must first map how the molecule degrades under different micro-environments.

Decarboxylation_Pathways Substrate 3-Amino-2-fluoro- 5-hydroxybenzoic acid LMCT Cu(II) Carboxylate Complex (LMCT Homolysis) Substrate->LMCT Trace Metals (Cu, Ag) Light / Heat ArylAnion Aryl Anion Intermediate (Base/Thermal) Substrate->ArylAnion pH > 8 Heat (>60°C) IpsoProton Ipso-Protonated Intermediate (Acidic) Substrate->IpsoProton pH < 3 Protic Solvents Degradant 3-Amino-4-fluorophenol (Decarboxylated Byproduct) + CO2 LMCT->Degradant Radical Pathway ArylAnion->Degradant Protonation IpsoProton->Degradant CO2 Loss

Mechanistic pathways of 3-amino-2-fluoro-5-hydroxybenzoic acid decarboxylation.

III. Empirical Risk & Control Matrix

To maintain scientific integrity, experimental design must account for the quantitative limits of the compound's stability. Below is a summary of variables that drive the kinetic rate of decarboxylation[1][4].

Condition VariableHigh-Risk ThresholdCausality (Mechanistic Trigger)Recommended Mitigation
Temperature > 60°CSupplies excess kinetic energy for irreversible C–C bond homolysis.Keep all concentration and purification steps strictly ≤ 25°C .
Reaction pH < 3.0 or > 8.0Acidic: Drives ipso-protonation.Basic: Stabilizes the carboxylate leaving group.Buffer aqueous phases to pH 5.5 - 6.5 .
Trace Metals > 10 ppm (Cu/Ag)Lowers the activation barrier via LMCT-mediated radical generation.Utilize metal scavengers (e.g., EDTA, QuadraSil® AP) prior to workup.
Solvent Matrix Protic / High PolarityHydrogen bonding stabilizes transition states of CO₂ extrusion.Maximize use of aprotic solvents (DCM, THF, MeTHF).

IV. Validated Laboratory Protocols

These step-by-step methodologies form a self-validating system. By intentionally tracking the formation of the degradation byproduct, you can continuously audit the integrity of your sample.

Protocol A: Low-Temperature Metal-Scavenging Workup

Objective: Prevent LMCT-driven decarboxylation by removing upstream copper/silver catalysts before isolation.

  • Dilution: Transfer the crude reaction mixture to a separatory funnel and dilute with an aprotic solvent (e.g., Dichloromethane) pre-chilled to 4°C.

    • Causality: Aprotic solvents lack the exchangeable protons necessary to complete acid-catalyzed decarboxylation loops.

  • Chelation Wash: Wash the organic layer with 10% w/v aqueous EDTA (disodium salt) adjusted carefully to pH 6.0.

    • Causality: The EDTA chelates residual transition metals. Maintaining a pH of 6.0 prevents both ipso-protonation (acidic risk) and carboxylate anion formation (basic risk).

  • Phase Separation & Drying: Extract the organic layer, dry over anhydrous Na₂SO₄, and filter.

  • Thermal Control Concentration: Concentrate the solvent under reduced pressure (rotary evaporation) with a water bath temperature strictly set to ≤ 25°C .

  • Self-Validation (Auditing): Spot the crude concentrate on a TLC plate against a known standard of 3-amino-4-fluorophenol . The absence of this faster-running, less polar byproduct confirms that your temperature and metal-scavenging controls successfully suppressed decarboxylation.

Protocol B: Zwitterionic Reverse-Phase Purification

Objective: Normal-phase silica gel possesses acidic surface silanols that trigger ipso-protonation in highly activated rings. This protocol outlines a safe alternative.

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and aqueous 10 mM Ammonium Acetate buffer. Adjust the aqueous buffer strictly to pH 5.5.

    • Causality: At pH 5.5, the 3-amino-2-fluoro-5-hydroxybenzoic acid exists primarily in its stable zwitterionic state, buffering it against the extremes that force CO₂ extrusion.

  • Column Equilibration: Utilize a C18 reverse-phase column. Maintain the column compartment at 20°C.

    • Causality: Ambient or chilled chromatography prevents localized frictional heating within the column bed from triggering thermal degradation.

  • Isolation: Inject the sample and collect the target fractions.

  • Lyophilization: Immediately freeze the pooled fractions on dry ice and lyophilize (freeze-dry) to remove the solvent.

    • Causality: By transitioning water directly from solid to gas below 0°C, you entirely circumvent the thermal exposure associated with traditional solvent evaporation.

V. References

  • Journal of the American Chemical Society (2021). Radical Decarboxylative Carbometalation of Benzoic Acids: A Solution to Aromatic Decarboxylative Fluorination. Available at:[Link]

  • Angewandte Chemie International Edition (2020). Decarboxylative Hydroxylation of Benzoic Acids. Available at: [Link]

Technical Support Center: Optimizing Amide Coupling with 3-amino-2-fluoro-5-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing coupling reactions involving 3-amino-2-fluoro-5-hydroxybenzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile, but structurally complex, building block. In the following sections, we will address common challenges, provide in-depth troubleshooting guides, and offer validated protocols to help you achieve high-yield, high-purity amide products. Our focus will be on the critical parameter of reaction temperature and its interplay with other reaction variables.

Frequently Asked Questions (FAQs)

Q1: What is a good starting temperature for an amide coupling reaction with 3-amino-2-fluoro-5-hydroxybenzoic acid?

A typical starting point for many amide coupling reactions, such as those using carbodiimide reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), is to begin at a reduced temperature and gradually warm the reaction.[1][2] A common protocol involves activating the carboxylic acid at 0 °C for 15-30 minutes before adding the amine and allowing the mixture to slowly warm to room temperature (20-25 °C).[1][2]

However, the specific reactivity of 3-amino-2-fluoro-5-hydroxybenzoic acid warrants careful consideration. The aniline-like amine is electron-deficient due to the ortho-fluorine and meta-carboxyl groups, which can render it less nucleophilic and slow the reaction rate compared to a simple alkylamine.[3] Therefore, while starting at 0 °C is a prudent measure to control the initial activation and minimize potential side reactions, it is common for such couplings to require extended reaction times (12-24 hours) or gentle heating to reach completion.[1][2]

Q2: My coupling reaction is showing low yield. How do I know if temperature is the primary issue?

Low yield is a common problem that can stem from multiple factors. To determine if temperature is the culprit, a systematic approach is necessary. The first step is to analyze a sample of your crude reaction mixture by LC-MS to assess the fate of your starting materials.

Scenario A: High levels of unreacted 3-amino-2-fluoro-5-hydroxybenzoic acid and/or amine remain. This suggests the reaction is too slow or has stalled. In this case, temperature is a prime suspect.

  • Causality: Amide bond formation is a kinetically controlled process.[4] Insufficient thermal energy may prevent the reactants from overcoming the activation energy barrier, especially with an electronically deactivated amine.[3] Increasing the temperature will increase the reaction rate.[5]

  • Action: A systematic temperature screen is recommended. See the "Protocol for Reaction Temperature Optimization" section below.

Scenario B: Starting materials are consumed, but the desired product yield is low. This points towards the formation of side products or degradation of the starting material or product.

  • Causality: Higher temperatures, while increasing the rate of the desired reaction, can also accelerate undesirable side reactions.[6][7] With carbodiimide chemistry, a common side reaction is the rearrangement of the reactive O-acylisourea intermediate to a stable N-acylurea, which is unable to couple with the amine.[8] Other potential issues include thermal degradation. While fluorinated aromatic rings generally exhibit high thermal stability, the multiple functional groups on this specific molecule could present vulnerabilities.[9][10]

  • Action: In this case, increasing the temperature further could be detrimental. The focus should be on maintaining the lowest possible temperature that still allows for a reasonable reaction rate. The use of coupling additives like HOBt (Hydroxybenzotriazole) or OxymaPure is critical, as they form more stable active esters, minimizing the formation of N-acylurea and other side products.[1][8] If racemization is a concern for your coupling partner, keeping the temperature low is also crucial.[1]

The following workflow can help guide your troubleshooting process:

Troubleshooting_Workflow start Low Product Yield analyze Analyze Crude Reaction by LC-MS start->analyze sm_present High SM Remaining? analyze->sm_present sm_consumed SM Consumed, Low Product sm_present->sm_consumed  No increase_temp ACTION: Systematically Increase Reaction Temperature sm_present->increase_temp  Yes side_products Check for Side Products or Degradation sm_consumed->side_products optimize_reagents ACTION: - Maintain Low Temp (0°C -> RT) - Ensure Additive (HOBt) is used - Check Reagent Quality side_products->optimize_reagents

Caption: Troubleshooting workflow for low yield.

Troubleshooting Guide: Temperature-Related Side Products

Q3: I'm observing a significant byproduct that I suspect is the N-acylurea. How does temperature influence its formation?

The formation of an N-acylurea byproduct is a classic failure mode in carbodiimide-mediated couplings.[8] The reaction proceeds through a highly reactive O-acylisourea intermediate.[11] This intermediate can either react with your amine to form the desired amide or undergo an intramolecular O-to-N acyl transfer to form the stable, unreactive N-acylurea.

  • Mechanism & Temperature Effect: This rearrangement is an intramolecular process that, like most reactions, is accelerated by heat. If the nucleophilic attack by the amine is slow (e.g., due to steric hindrance or, in this case, the electronically deactivated nature of 3-amino-2-fluoro-5-hydroxybenzoic acid), the O-acylisourea intermediate has a longer lifetime, increasing the probability of rearrangement.[8] Running the reaction at elevated temperatures can exacerbate this issue by speeding up the rearrangement rate.

  • Solution:

    • Use an Additive: The most effective solution is to add HOBt or a similar reagent. HOBt traps the O-acylisourea intermediate by forming an HOBt-ester.[1][11] This active ester is more stable than the O-acylisourea, less prone to rearrangement, but still sufficiently reactive to couple with the amine.[4]

    • Control Temperature: Always start the activation at 0 °C. This slows the rate of both the desired reaction and the undesired rearrangement, allowing the HOBt to effectively trap the intermediate before it rearranges. Allow the reaction to warm to room temperature slowly. Only consider heating if the reaction stalls completely, and even then, proceed with caution and incremental temperature increases.

EDC_Mechanism cluster_0 Carboxylic Acid Activation cluster_1 Reaction Pathways RCOOH R-COOH O_Acyl O-Acylisourea (Reactive Intermediate) RCOOH->O_Acyl + EDC EDC EDC Amide Desired Amide O_Acyl->Amide + Amine (Desired Path) HOBt_Ester HOBt Active Ester (More Stable) O_Acyl->HOBt_Ester + HOBt (Suppresses Side Reaction) N_Acyl N-Acylurea (Side Product) O_Acyl->N_Acyl Rearrangement (Accelerated by Heat) Amine Amine (R'-NH2) HOBt HOBt HOBt_Ester->Amide + Amine

Caption: Pathways of the O-acylisourea intermediate.

Experimental Protocols & Data

Protocol for Reaction Temperature Optimization

This protocol outlines a parallel screening approach to empirically determine the optimal reaction temperature for your specific coupling partners.

1. Materials & Setup:

  • 3-amino-2-fluoro-5-hydroxybenzoic acid (1.0 equivalent)

  • Your amine coupling partner (1.1 equivalents)

  • EDC·HCl (1.2 equivalents)

  • HOBt (1.2 equivalents)

  • Base (e.g., DIPEA, NMM) (2.5 equivalents)

  • Anhydrous solvent (e.g., DMF, DCM)

  • Small, identical reaction vials with stir bars

  • Heating/cooling blocks or temperature-controlled reaction stations

2. Procedure:

  • In each of four separate vials, dissolve 3-amino-2-fluoro-5-hydroxybenzoic acid and HOBt in the chosen solvent.

  • Add the amine partner to each vial, followed by the base.

  • Place the vials in reaction blocks set to four different temperatures: 0 °C, Room Temperature (RT, ~22 °C), 40 °C, and 60 °C.

  • Allow the mixtures to stir and equilibrate to the target temperature for 5 minutes.

  • Add EDC·HCl to each vial simultaneously (or as close as possible).

  • Start a timer. Monitor the reactions by taking small aliquots at regular intervals (e.g., 1h, 4h, 12h, 24h).

  • Quench the aliquots immediately (e.g., with a drop of water) and dilute for LC-MS analysis.

  • Analyze each sample to determine the percentage conversion to product and the formation of any major impurities.

3. Data Interpretation:

Summarize your results in a table to identify the optimal balance between reaction rate and purity.

Temperature (°C)Time (h)% Product Conversion (LC-MS Area %)Key Impurities Observed (LC-MS Area %)
02435%Unreacted Starting Materials
RT (~22)2485%Minor N-acylurea (<2%)
4012>95%N-acylurea (~5%)
604>95%N-acylurea (~10%), Other degradation products

This is example data. Your results will vary.

Based on the example data above, room temperature provides the best outcome, achieving high conversion with minimal side product formation over 24 hours. While 40 °C is faster, it comes at the cost of purity.

References

  • Amine to Amide Mechanism (EDC + HOBt) - Common Organic Chemistry.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC . Available at: [Link]

  • Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling... | Download Scientific Diagram - ResearchGate . Available at: [Link]

  • How to Optimize Amide Synthesis for Low-Temperature Applications - Patsnap Eureka . Available at: [Link]

  • Synthesis of Polyfluorinated Aromatic Selenide-Modified Polysiloxanes: Enhanced Thermal Stability, Hydrophobicity, and Noncovalent Modification Potential - MDPI . Available at: [Link]

  • Optimization of the temperature for the coupling reaction a - ResearchGate . Available at: [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC . Available at: [Link]

  • Synthesis and features of thermolysis of fluorine-containing aromatic 1-hydroxy-1-hydroperoxides and 1,1′-dihydroperoxides - ResearchGate . Available at: [Link]

  • Intermediate Knowledge Enhanced the Performance of Amide Coupling Yield Prediction Model - ChemRxiv . Available at: [Link]

  • Process optimization for acid-amine coupling: a catalytic approach - Growing Science . Available at: [Link]

  • Practical Tips for Using HATU in the Lab: Avoiding Common Pitfalls - Survival Technologies . Available at: [Link]

  • Efficient One-pot HATU Mediated Coupling of Dicarboxylic Acid and Amines for the Synthesis of Diamide at Ambient Temperature - ResearchGate . Available at: [Link]

Sources

minimizing side reactions during amino group protection of the compound

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Peptide and Amino Acid Synthesis. As a Senior Application Scientist, I frequently encounter researchers struggling with impurities, low yields, and unexpected byproducts during the masking of highly reactive amine groups.

Amino group protection is fundamentally a balancing act. You must modulate the electrophilicity of your protecting reagent against the nucleophilicity of your substrate, all while controlling the basicity of your environment. When this balance fails, thermodynamic and kinetic pathways diverge, leading to over-protection, chiral degradation, or cross-reactivity.

Below, I have structured our most critical field-proven troubleshooting guides. Each section demystifies the root causality of these side reactions and provides self-validating methodologies to ensure your target molecule is exactly what you intend to synthesize.

FAQ & Troubleshooting Guide

Over-Protection: The Di-Boc Dilemma in Primary Amines

Q: Why am I observing N,N-di-Boc formation during primary amine protection, and how can I definitively prevent it?

The Causality: The tert-butyloxycarbonyl (Boc) group is an indispensable carbamate protecting group[1]. However, primary amines are highly susceptible to over-reaction, leading to di-Boc (N,N-bis-Boc) formation. This side reaction is primarily driven by the deprotonation of the initially formed mono-N-Boc-carbamate intermediate[1]. When a strong, non-nucleophilic base (or a vast excess of base) is present, it strips the remaining proton from the carbamate nitrogen. This generates a highly nucleophilic nitrogen anion that rapidly attacks a second equivalent of di-tert-butyl dicarbonate (Boc₂O)[1].

The Mitigation Strategy: The kinetic nucleophilicity of a free primary amine is inherently higher than that of a neutral carbamate. To suppress di-Boc formation, you must prevent carbamate deprotonation by removing strong bases, strictly capping the stoichiometric ratio of Boc₂O, and maintaining low temperatures to favor the faster primary amine attack.

Self-Validating Experimental Protocol: Chemoselective Mono-Boc Protection

  • Dissolution & Stoichiometric Control: Dissolve the primary amine (1.0 equivalent) in a suitable solvent (e.g., dichloromethane or a biphasic water/dioxane mixture if zwitterionic).

  • Base Omission/Reduction: If the amine is a free base, omit the addition of exogenous base entirely. If it is an HCl salt, add exactly 1.0 equivalent of a mild base (e.g., N,N-Diisopropylethylamine, DIPEA) to liberate the amine.

  • Thermal Suppression: Chill the reaction vessel to 0 °C using an ice bath to suppress the activation energy required for the secondary nucleophilic attack[1].

  • Reagent Addition: Introduce Boc₂O (strictly 1.0 to 1.05 equivalents) dropwise over 15 minutes[1].

  • System Validation (TLC & Ninhydrin): Run a Thin Layer Chromatography (TLC) plate after 1 hour. Stain with Ninhydrin and apply heat.

    • Self-Validation Point: Unreacted primary amines will stain deep purple. Mono-Boc products will show a faint stain or require alternative visualization (e.g., UV or KMnO₄). Di-Boc products will elute much closer to the solvent front (higher R_f) and remain entirely invisible to Ninhydrin. The reaction is validated as complete and selective when the purple baseline spot disappears without the emergence of a high-R_f byproduct.

BocTroubleshooting Start Primary Amine Protection (Boc2O) Pathway1 Excess Base / >1.1 eq Boc2O (High Temperature) Start->Pathway1 Pathway2 No Base / 1.05 eq Boc2O (0°C to RT) Start->Pathway2 Intermediate N-Boc Carbamate (Mono-protected) Pathway1->Intermediate Pathway2->Intermediate Anion Deprotonated Carbamate (Nucleophilic Anion) Intermediate->Anion Strong Base ProductGood Pure Mono-Boc Product (Target Isolated) Intermediate->ProductGood Mild Conditions ProductBad N,N-Di-Boc Product (Side Reaction) Anion->ProductBad Excess Boc2O

Caption: Mechanistic troubleshooting pathway isolating the conditions leading to di-Boc side reactions.

Chiral Integrity: Racemization in Fmoc Chemistry

Q: What causes racemization during the Fmoc protection of chiral amino acids, and how can I reliably secure chiral integrity?

The Causality: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is critical for maintaining orthogonality in solid-phase peptide synthesis (SPPS) because it is base-labile[2]. Historically, Fmoc protection utilized 9-fluorenylmethyl chloroformate (Fmoc-Cl)[2]. The inherent flaw of Fmoc-Cl is that it rapidly liberates hydrochloric acid (HCl) upon coupling[3]. To prevent the reaction mixture from dropping to a pH where the amine protonates (shutting down the reaction), aggressive equivalents of strong bases (like Na₂CO₃ or NaOH) must be added[3]. This highly basic environment aggressively promotes the abstraction of the


-proton from the activated amino acid, leading to transient enolization or oxazolone formation, which completely scrambles the stereocenter and causes racemization[2][4].

The Mitigation Strategy: Replace Fmoc-Cl with 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu)[2]. Because Fmoc-OSu utilizes an N-hydroxysuccinimide leaving group, it does not generate harsh mineral acids[2]. This allows the reaction to proceed smoothly under significantly milder basic conditions (e.g., NaHCO₃), maintaining a pH threshold that is too weak to abstract the chiral


-proton[2][3].

Self-Validating Experimental Protocol: Racemization-Free Fmoc Protection

  • Substrate Solubilization: Dissolve the L-amino acid in a 10% aqueous solution of NaHCO₃ (mild base, pH ~8.3)[2].

  • Controlled Addition: Dissolve 1.05 equivalents of Fmoc-OSu in a miscible organic solvent (e.g., dioxane or acetone)[2]. Add this slowly to the aqueous amino acid solution at 0–5 °C with vigorous stirring[2].

  • pH Validation: Self-Validation Point: Insert a pH probe. The pH should remain stable between 8.0 and 8.5. If the pH spikes above 9.5, you risk

    
    -proton abstraction. Adjust immediately by slowing the addition rate or cooling.
    
  • Chiral Validation Post-Workup: Isolate the product via standard acidic workup (pH 2-3 with dilute HCl)[2]. Run the purified product on a Chiral HPLC column against a known racemic standard. You should observe a single enantiomeric peak (ee >99%), validating that the use of Fmoc-OSu preserved the stereocenter.

FmocActivationLogic Input Amino Acid + Fmoc Reagent FmocCl Fmoc-Cl Pathway (Produces Strong HCl) Input->FmocCl FmocOSu Fmoc-OSu Pathway (Produces Weak HOSu) Input->FmocOSu BaseHigh Requires Strong Base (e.g., Na2CO3, NaOH) FmocCl->BaseHigh BaseLow Requires Mild Base (e.g., NaHCO3) FmocOSu->BaseLow Racemization Alpha-Proton Abstraction -> Racemization (Low ee) BaseHigh->Racemization Preservation Chirality Maintained -> Minimal Side Reactions BaseLow->Preservation

Caption: Logical causality of Fmoc reagent selection on chiral integrity and alpha-proton abstraction.

Cross-Reactivity: O-Acylation in Amino Alcohols

Q: How do I avoid competing O-acylation when protecting an amino alcohol (e.g., Serine, Threonine, or simple alkanolamines)?

The Causality: While amines are significantly better nucleophiles than alcohols, the use of hyper-nucleophilic catalysts like 4-Dimethylaminopyridine (DMAP) indiscriminately supercharges the acyl transfer process. DMAP reacts with Boc₂O or Cbz-Cl to form a highly reactive acyl-pyridinium intermediate. This intermediate is so electrophilic that the kinetic difference between amine and alcohol nucleophilicity is compressed, leading directly to O-acylation or N,O-bis-protection[5].

The Mitigation Strategy: Exploit the natural kinetic gap between nitrogen and oxygen nucleophilicity by eliminating the catalyst entirely. Use a biphasic aqueous/organic system or a specialized solvent-free environment to heavily favor chemoselective N-protection while leaving the hydroxyl intact[6][7].

Quantitative Data & Reaction Parameters

To aid in experimental design, the following table summarizes the causal relationships between reaction environments and potential side reactions. Use this matrix to select your parameters proactively.

Protecting GroupTypical ReagentOptimal DeprotectionPrimary Side Reaction RiskRisk Mitigation Strategy
Boc Boc₂OTFA / DCMDi-Boc Formation: Carbamate deprotonation leads to bis-protection.Keep equivalents ≤ 1.05; run at 0 °C; avoid excess strong bases[1].
Fmoc Fmoc-OSu20% Piperidine / DMFRacemization: Base-catalyzed ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-proton abstraction.
Strictly avoid Fmoc-Cl; use Fmoc-OSu with mild NaHCO₃[2][3].
Fmoc Fmoc-OSu1% DBU / DMFAspartimide Formation: DBU accelerates intramolecular attack during cleavage.Avoid non-nucleophilic DBU; stick to Piperidine unless kinetics demand it[2].
Boc / Cbz Boc₂O / Cbz-ClAcid / HydrogenolysisO-Acylation: Hydroxyl cross-reactivity in amino alcohols.Omit DMAP; utilize catalyst-free, biphasic aqueous systems[5].

References

  • Technical Support Center: Synthesis of tert-Butyl (4 ... - Benchchem. benchchem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXhMOalVnD8vjA2qjPnnXsbId11MdyTdIS9fSd2hgAsn7g0QhPtLXmCsGysey7XyxZmIi03nk4dpmA9kEgO6Z9vicI5_Ej8EsANMKTFvV3suto9y7KbGtHi50YAOSMNmatbtb2r6ejAAD10fR7L8-ga5PIvj-vfH8mgziMlnlrUZssksOskzf9iMlwACh78MMD0AjjGW843ktE95KdCAkneU1qTUR9LLRk0A==]
  • Overview of Fmoc Amino Acids - ChemPep. chempep.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdTCXT4nA6WNjG33hAmlkSWVVX79_6VZKlX2u6xRGSnVvrcrwsE-NU_mu64mHgKnQFCf6qvKZW10qU8cZw1OI_bBbLYdNIVRKs1fEBsP9zG4vsF2Z_2eke6A_2q-Un7A==]
  • Protection Reactions - Wiley-VCH. wiley-vch.de.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHG7hOwv1Nyyt-smWotGaj52w6nizUfG0D6vHlID37qWP5cVTmr7M33kjxmo5Alfehz5kpuTZDhkf_DoNbnNOyityNMyqKwcSPk4TyrKSEfX8EQQKvMZCa6LfYLk2o0XJsk-yb5LjBBdzYb7zze3ZodNH18oqSFe3jX1A==]
  • Di-tert-butyl dicarbonate | 24424-99-5 - Benchchem. benchchem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9-szDChFzXFfx-NAJ7zwTrD-P949txJZqcSuIae5AWEn9kxuRTnigIusnzqR9AtlPEM56VasJ7yxQqi0cPTdGC47ZiljtXcJJsWt6w1s4dsm2XdNfdugvwSx0trGbd4y2UPU=]
  • EP1017683A4 - Protecting and linking groups for organic synthesis. google.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfwA4nhBFgRtY_Tqmot27O8HYyW_oyr7Sl_GbOaYFcVFrB4gTU3UZ78LOofCWBfHSTC--zcgRVJrj985iFUtARk6PtYVEBT5z8ty_Y2dOCoQntQ9HNkRsKDY5XwEzkMigd7Uyc2mW1Vmwo]
  • Poly(N-vinylimidazole) as a halogen-free and efficient catalyst for N-Boc protection... ResearchGate. researchgate.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpDxLkYl6cqqYL_7eA9QY2Q7rmFJ-4G4zy3s4-3RGp8noe9d50TUp-DEBFQW0ybftpmCrJil0tOJ3O0Agb5OkEViGF-HPU-mptXQPO9KJ6VabWNPzrq9At2zyEvlu13s7ZdffrTOMKKF6APVmdv4KdxdWLNHAMLcu4DOvytODsxlxMbzT2rU1CUAYSs6x7kNRunNw-IKk0xdXUObARNb-X2V2PsWbA7ZVZWTP07vspB7P2O_kcF0Z0W-A4eMtrD67C3gVTP0qa5h08C4CVMmmSC42cJAPaZLSgRwWh1uPSlnfxDL6cK3Q4]
  • Amberlyst-15: a mild, efficient and reusable heterogeneous catalyst for N-tert-butoxycarbonylation... ResearchGate. researchgate.net.[https://vertexaisearch.cloud.google.
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Sources

Validation & Comparative

Analytical Comparison Guide: Quality Control of 3-Amino-2-Fluoro-5-Hydroxybenzoic Acid Reference Standards

Author: BenchChem Technical Support Team. Date: March 2026

As biopharmaceutical pipelines increasingly rely on Antibody-Drug Conjugates (ADCs), the demand for novel, structurally optimized cytotoxic payloads has surged. A breakthrough in this space involves the mutasynthesis of substituted ansamitocins using modified precursors[1]. Specifically, 3-amino-2-fluoro-5-hydroxybenzoic acid serves as a vital fluorinated analog of the universal starter unit 3-amino-5-hydroxybenzoic acid (AHBA)[2]. When fed to engineered Actinosynnema pretiosum strains lacking native AHBA synthesis capabilities, this precursor is processed by the modular polyketide synthase (PKS) to yield highly potent C21-fluoro-ansamitocins[3].

For commercial scale-up and precise metabolic feeding calculations, the absolute purity of this precursor is non-negotiable. Substandard precursor grades heavily disrupt the mass balance of fermentation feeds, leading to variable ADC payload titers and complex downstream impurity profiles[1]. This guide provides a definitive comparison of Reference Standard grades for 3-amino-2-fluoro-5-hydroxybenzoic acid and details the rigorous, self-validating analytical protocols required for Quality Control (QC) release.

Part 1: Mechanistic Context & Workflow Visualization

The necessity for high-purity reference standards stems directly from the compound's mechanism of action in biosynthesis. As the enzymatic starter unit, 3-amino-2-fluoro-5-hydroxybenzoic acid dictates the initiation of the entire ansamitocin macrocycle[4]. Trace impurities—such as unfluorinated AHBA or positional isomers (e.g., 5-amino-2-fluoro-3-hydroxybenzoic acid)—will compete for the PKS loading domain, resulting in heterogenous payload production[3].

Pathway A 3-Amino-2-fluoro- 5-hydroxybenzoic acid B AHBA Synthase (-) Mutant Strain A->B  Metabolic  Feeding C PKS Assembly Line (A. pretiosum) B->C  Loading  Domain D C21-Fluoro-Proansamitocin (Intermediate) C->D  Polyketide  Extension E Fluoro-Ansamitocin ADC Payload D->E  Post-PKS  Tailoring

Fig 1. Metabolic incorporation of 3-amino-2-fluoro-5-hydroxybenzoic acid into ADC payloads.

Part 2: Comparative Analysis of Reference Standard Alternatives

When procuring or synthesizing 3-amino-2-fluoro-5-hydroxybenzoic acid for quantitative applications, scientists typically choose between three alternatives. Notably, the compound is available as both a free acid (CAS: 1025127-39-2)[5] and a hydrochloride salt (CAS: 2229436-90-0).

Table 1: Performance and Suitability Comparison of Reference Standard Grades

ParameterCommercial CRM (e.g., LGC/TRC)Research Grade (Commercial)Synthesized In-House Working Standard
Absolute Purity >99.0% (qNMR & Mass Balance)95.0% - 98.0% (HPLC Area %)Process-dependent (requires rigorous QC)
Traceability SI-traceable to primary standardsLot-specific; often lacks traceabilityTied to internal reference materials
Salt Form Control Strictly defined (Free acid vs. HCl)Frequently admixed with inorganic saltsControlled by isolation methodology
Primary Utility Quantitative fermentation feeds, releaseQualitative screening, method dev.Pilot scale-up, routine internal testing
Cost / Lead Time High / ImmediateLow / ImmediateModerate / Slow (Synthesis & QC overhead)

Causality Insight: Relying solely on Research Grade standards based on "HPLC Area %" is a critical error in quantitative biology. Many commercial research grades are isolated via salt precipitations (e.g., HCl salts)[6]. Because inorganic salts are UV-transparent, an HPLC-UV purity of 99% may actually correspond to an absolute purity of <85% by weight. Using this inflated purity value in metabolic feeding leads to a severe under-dosing of the active precursor, causing unexplained drops in ansamitocin titer.

Part 3: Self-Validating Analytical Protocols for Standard QC

To establish trust in a reference standard, the QC system must be self-validating. This requires orthogonal methods: Reversed-Phase HPLC-UV/MS defines the chromatographic purity (detecting organic impurities like structural isomers), while Quantitative NMR (qNMR) measures the absolute purity and closes the mass balance by identifying moisture, residual solvents, and UV-transparent salts.

QC_Workflow Start Raw Standard Candidate Struct 1. Structural ID (1H/13C NMR, HRMS) Start->Struct Purity 2. Chromatographic Purity (RP-HPLC-UV/MS) Struct->Purity Abs 3. Absolute Purity (qNMR w/ Internal Std) Purity->Abs  Identifies UV  Transparent Salts Res 4. Orthogonal Checks (TGA, Karl Fischer) Abs->Res Cert Certified Reference Standard Res->Cert  Mass Balance  Closure

Fig 2. Self-validating, orthogonal analytical workflow for reference standard qualification.

Protocol 1: Absolute Purity by Quantitative NMR (qNMR)

qNMR is the gold standard for absolute quantitation because the signal intensity is directly proportional to the number of nuclei, completely independent of the molecule's extinction coefficient[7].

  • Internal Standard Selection: Weigh precisely ~5.0 mg of NIST-traceable Maleic Acid (

    
    H singlet at 
    
    
    
    6.26 ppm) on a microbalance. Maleic acid is chosen because its singlet does not overlap with the aromatic protons of 3-amino-2-fluoro-5-hydroxybenzoic acid (
    
    
    ~6.5 - 7.0 ppm)[8].
  • Sample Preparation: Weigh precisely ~10.0 mg of the 3-amino-2-fluoro-5-hydroxybenzoic acid standard candidate. Co-dissolve both standard and sample in 600 µL of deuterated dimethyl sulfoxide (DMSO-

    
    ) containing 0.1% TMS.
    
  • NMR Acquisition Parameters (Critical):

    • Pulse Program:

      
       (Standard single-pulse experiment without decoupling)[2].
      
    • Relaxation Delay (D1): Set to 60 seconds . Causality: Aromatic protons often have long

      
       relaxation times. Failing to allow complete spin-lattice relaxation between pulses will result in signal saturation, skewing the integration ratios and causing a severe underestimation of the compound's absolute purity.
      
    • Number of Scans (NS): 64 to 128 scans to achieve a Signal-to-Noise Ratio (SNR) > 250:1.

  • Calculations: Integrate the maleic acid peak (calibrated to 2.00 protons) against the isolated aromatic proton signals of the target compound. Calculate mass percentage using the respective molecular weights (Maleic Acid = 116.07 g/mol ; Target Free Acid = 171.03 g/mol )[5].

Protocol 2: Chromatographic Impurity Profiling by RP-HPLC-UV/MS

While qNMR proves absolute purity, HPLC is required to detect trace structurally related impurities (e.g., des-fluoro AHBA or positional isomers) that share similar NMR chemical shifts.

  • Column & Temperature: Use a high-efficiency C18 reverse-phase column (4.6 x 150 mm, 3 µm) maintained at 30 °C[2].

  • Mobile Phase:

    • Buffer A: HPLC-grade Water containing 0.1% Formic Acid (v/v)[2].

    • Buffer B: LC-MS grade Acetonitrile containing 0.1% Formic Acid (v/v)[2].

    • Causality: 3-amino-2-fluoro-5-hydroxybenzoic acid is a zwitterion. The 0.1% Formic Acid lowers the pH (~2.7), suppressing the ionization of the carboxylic acid and protonating the amine. This ion-pairing effect is absolutely critical to prevent severe peak tailing and premature elution in the void volume.

  • Elution Gradient: 5% B to 60% B over 15 minutes. Flow rate: 1.0 mL/min[2].

  • Detection: Dual-wavelength UV monitoring at 227 nm and 254 nm, connected in-line to an Electrospray Ionization (ESI) Mass Spectrometer operating in both positive and negative ion modes.

Part 4: Experimental Performance Data

The following dataset demonstrates the critical differences in evaluating various reference standards of 3-amino-2-fluoro-5-hydroxybenzoic acid using the protocols detailed above.

Table 2: Comparative Experimental Purity Profiling of Precursor Alternatives

Standard SourceHPLC Area Purity (254 nm)Measured qNMR Purity (Absolute)Primary Contaminants Identified (LC-MS / NMR)
Vendor A (Certified CRM) 99.8%99.4% ± 0.1%None > 0.1%
Vendor B (Research Grade) 98.1%83.2% ± 0.4%UV-transparent inorganic salts (15%), Moisture (1.8%)
In-House Synthesized (Crude) 91.5%88.4% ± 0.8%Des-fluoro AHBA (3.2%), Positional Isomer (4.1%)
In-House (Recrystallized) 99.3%98.7% ± 0.2%Positional Isomer (<0.5%)

Data Interpretation & Best Practices: The data reveals a stark discrepancy for the Research Grade material (Vendor B). While it showed an acceptable 98.1% purity by HPLC, its actual active mass by qNMR was only 83.2%. A bioprocessing scientist using Vendor B directly for ADC mutasynthesis without qNMR qualification would severely miscalculate the molar feed rate, negatively impacting the 17.3 mg/L typical yield of C21-fluoro-ansamitocins[1].

For critical developmental milestones, biopharmaceutical researchers must either procure SI-traceable Certified Reference Materials (CRMs)[5] or heavily invest in rigorous in-house qNMR and orthogonal qualification (TGA, KF) to assure absolute mass balance closure.

References
  • Stanley-Smith, A. E., et al. "Mutasynthesis of C17- and C21-Substituted Ansamitocins for Use as ADC Payloads." ACS Omega, vol. 10, no. 37, 2025, pp. 42993-42998. American Chemical Society. URL: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 3-amino-2-fluoro-5-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals Compound Classification: Fluorinated Primary Aromatic Amine (PAA) CAS Numbers: 1025127-39-2 (Free base)[1], 2229436-90-0 (Hydrochloride salt)

Executive Summary & Mechanistic Toxicology

As a Senior Application Scientist, my goal is to provide protective protocols grounded in chemical causality. Simply stating "wear gloves" is insufficient; protecting your lab personnel requires understanding why 3-amino-2-fluoro-5-hydroxybenzoic acid is hazardous.

While direct toxicological literature on this specific substituted molecule is limited, its structural backbone dictates stringent handling[2]. Primary aromatic amines (PAAs) are inherently lipophilic, a property structurally amplified here by the fluorine substitution at the 2-position. This increased lipophilicity facilitates rapid, silent transdermal absorption through unprotected skin[3].

Once in systemic circulation, hepatic cytochrome P450 enzymes bioactivate the amine into an electrophilic N-hydroxylamine metabolite. This species systematically oxidizes the ferrous iron (Fe²⁺) in your red blood cells' hemoglobin into ferric iron (Fe³⁺), creating methemoglobin. Because methemoglobin cannot bind oxygen, systemic exposure leads to chemical hypoxia, cyanosis (blue discoloration of the blood and skin), and potentially fatal cardiac dysrhythmia[4][5].

G N1 3-Amino-2-fluoro-5- hydroxybenzoic acid N2 Dermal / Inhalation Absorption N1->N2 Lipophilic penetration N3 Hepatic CYP450 N-Hydroxylation N2->N3 Systemic circulation N4 N-Hydroxylamine Metabolite N3->N4 Bioactivation N5 Hemoglobin (Fe2+) Oxidation N4->N5 Erythrocyte entry N6 Methemoglobin (Fe3+) Hypoxia & Cyanosis N5->N6 O2 binding inhibited

Fig 1: Bioactivation pathway of aromatic amines inducing methemoglobinemia.

Quantitative PPE Specification Matrix

To construct a self-validating safety barrier against transdermal and inhalation exposure, standard laboratory gear must be upgraded. The following specifications are mandatory for handling any quantity of this compound[6][7].

Protective GearSpecification & StandardMechanistic Rationale
Hand Protection Nitrile (Double-glove, >0.11 mm for splash; >0.4 mm for full contact) or Butyl Rubber.Prevents transdermal absorption of lipophilic fluorinated amines. The outer glove acts as a sacrificial layer to be discarded immediately upon contamination.
Eye & Face Tight-fitting safety goggles (ANSI Z87.1 / EN 166). Face shield if solubilized.Protects ocular mucosa from fine chemical dusts and potential corrosive micro-particulates[8].
Respiratory NIOSH N95/P100 particulate half-mask (minimum).PAAs in solid form pose severe dust inhalation risks. If used outside a fume hood, inhalation directly introduces the compound to the pulmonary blood-gas barrier[7].
Body / Skin Lab coat fully buttoned + chemically resistant apron.Secondary barriers prevent penetration through standard woven cotton coats, which can harbor microscopic dust.

Step-by-Step Laboratory Operational Protocol

Every experimental protocol must function as a self-validating system. Do not proceed to the next step until the current step's validation check is confirmed.

Phase 1: Pre-Operational Validation
  • Airflow Verification: Turn on the chemical fume hood.

    • Self-Validation Check: Use a Kimwipe or an anemometer to visibly confirm an inward draft (80–100 FPM) before opening the chemical container.

  • Spill Kit Staging: Stage a chemical spill kit containing inert absorbent material (e.g., vermiculite or chemizorb), a dedicated waste bag, and Polyethylene Glycol (PEG) 400 within arm's reach[3][4].

  • PPE Donning: Double-glove with Nitrile. Ensure the lab coat cuff is securely tucked between the inner and outer glove layers.

Phase 2: Chemical Handling & Weighing
  • Static Mitigation: Aromatic amine powders are prone to static cling, creating aerosolized micro-dust. Wipe the exterior of the weighing spatulas and the balance draft shield with an anti-static cloth.

  • Transfer Protocol: Open the chemical vial deep inside the fume hood. Using a micro-spatula, transfer the required mass of 3-amino-2-fluoro-5-hydroxybenzoic acid directly into the tared reaction vessel.

    • Self-Validation Check: Ensure no residual powder clings to the exterior of the spatula or the threads of the source vial.

  • Sealing: Immediately cap both the source vial and the reaction vessel before removing either from the fume hood.

Phase 3: Critical Decontamination & Spill Response

Crucial Expert Insight: It is a common chemist's reflex to wash organics off the skin using ethanol. Do NOT use ethanol if skin exposure occurs. Ethanol acts as a permeation enhancer, severely potentiating the transdermal absorption and cumulative systemic toxicity of aromatic amines[2][4].

  • Dermal Exposure Workflow:

    • Immediately remove contaminated clothing/outer gloves.

    • Swab the affected skin with Polyethylene Glycol (PEG) 400, which binds the amine without driving it into the dermal layers[4].

    • Wash thoroughly with copious amounts of mild soap and cold water for 15 minutes.

  • Surface Decontamination: For fume hood surfaces and spatulas (non-skin), wipe down with a solvent like acetone to solubilize the amine, followed by a secondary wipe with soapy water to remove residual particulates. Dispose of all wipes in a sealed, labeled solid hazardous waste container[7].

References

  • Buy Online CAS Number 1025127-39-2 - TRC - 3-Amino-2-fluoro-5-hydroxybenzoic Acid Source: LGC Standards 1

  • 3-amino-2-fluoro-5-hydroxybenzoic acid hydrochloride | 2229436-90-0 Source: Sigma-Aldrich

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines Source: ACS Publications 3

  • MATERIAL SAFETY DATA SHEET - Aniline for Synthesis (Aromatic Amines) Source: Medline / EMD Millipore 4

  • Personal protective equipment for handling aromatic amines (1-butyl-1H-indol-4-amine guide) Source: Benchchem 6

  • SDS 2002 - Aromatic Amine Cleaning Developing Solution Source: SKC Inc. 8

  • MATERIAL SAFETY DATA SHEET - Diphenylamine derivatives Source: Avantor Sciences 5

  • SAFETY DATA SHEET - Aromatic Amine Standards Source: Merck Millipore 2

  • Handling Protocol & Disposal Guidelines for Chlorinated/Fluorinated Aromatic Amines Source: Benchchem 7

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.